Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane
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Overview
Description
Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane is a complex organophosphorus compound characterized by the presence of trimethylsilyl groups and phosphanyl groups. This compound is notable for its steric bulk and unique reactivity, making it a subject of interest in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane typically involves the reaction of halogenophosphines with strong C–H acids in the presence of bases such as trimethylamine . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is another common synthetic route . These reactions are usually carried out under controlled conditions to ensure the desired product’s formation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides under harsh conditions.
Substitution: It can participate in substitution reactions, where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted phosphines, which have different chemical and physical properties compared to the parent compound .
Scientific Research Applications
Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved are typically those related to coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Tris(2-(trimethylsilyl)phenyl)phosphine: Similar in structure but with different steric and electronic properties.
Phosphaangulenes: Hexacyclic triarylphosphines with distinctive conical shapes.
Triazole-based phosphines: Known for their applications in catalysis.
Uniqueness
Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane is unique due to its large steric bulk, which prevents many typical reactions of phosphorus donors. This makes it air-stable and allows it to participate in selective reactions that other phosphines cannot .
Properties
CAS No. |
89983-00-6 |
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Molecular Formula |
C14H24O2P2Si2 |
Molecular Weight |
342.46 g/mol |
IUPAC Name |
trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane |
InChI |
InChI=1S/C14H24O2P2Si2/c1-19(2,3)15-11-17-13-9-7-8-10-14(13)18-12-16-20(4,5)6/h7-12H,1-6H3 |
InChI Key |
SPVUBLQGUALSMJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC=PC1=CC=CC=C1P=CO[Si](C)(C)C |
Origin of Product |
United States |
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